Butyl 3-hydroxybutanoate

Lipophilicity Flavor Chemistry LogP

Butyl 3-hydroxybutanoate (CAS 53605-94-0), also referred to as butyl 3-hydroxybutyrate, is an ester formed from the condensation of 3-hydroxybutanoic acid and n-butanol. This compound, with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol, is typically found as a colorless to pale yellow liquid.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 53605-94-0
Cat. No. B1580823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3-hydroxybutanoate
CAS53605-94-0
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC(C)O
InChIInChI=1S/C8H16O3/c1-3-4-5-11-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3
InChIKeyLHDWRKCOQQHAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 3-hydroxybutanoate (CAS 53605-94-0): Procurement and Technical Specifications for Research Applications


Butyl 3-hydroxybutanoate (CAS 53605-94-0), also referred to as butyl 3-hydroxybutyrate, is an ester formed from the condensation of 3-hydroxybutanoic acid and n-butanol [1]. This compound, with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol, is typically found as a colorless to pale yellow liquid . Its calculated XLogP3-AA value is 1.0, and it has a topological polar surface area (TPSA) of 46.5 Ų, indicating moderate lipophilicity [2]. While it occurs naturally as a volatile aroma compound in fruits such as cape gooseberry (*Physalis peruviana*), its primary industrial relevance lies in its role as a flavor and fragrance ingredient, as well as a building block in chemical synthesis [3].

Why Butyl 3-hydroxybutanoate Cannot Be Simply Substituted by Other 3-Hydroxybutyrate Esters or Salts


Interchanging butyl 3-hydroxybutanoate with other 3-hydroxybutyrate derivatives, such as ethyl or methyl esters or the common sodium salt, is not straightforward due to quantifiable differences in physicochemical properties, biological activity, and application-specific performance. For instance, the longer alkyl chain of the butyl ester confers a higher logP (1.0) compared to the ethyl analog (log Kow 0.31), resulting in different solubility profiles and potential for distinct flavor release and perception [1][2]. Furthermore, compared to sodium 3-hydroxybutyrate, esterified forms like butyl 3-hydroxybutanoate offer a means to deliver the 3-hydroxybutyrate moiety without the associated cation load, a factor critical in biological models where excessive sodium can be toxic [3]. The specific quantitative evidence below details these and other key differentiators that inform scientific selection and procurement.

Quantitative Differentiation of Butyl 3-hydroxybutanoate Against Key Analogs and Alternatives


Lipophilicity Comparison: Butyl vs. Ethyl 3-Hydroxybutyrate for Partitioning and Sensory Applications

Butyl 3-hydroxybutanoate exhibits a significantly higher lipophilicity compared to its shorter-chain analog, ethyl 3-hydroxybutyrate. This is a key parameter influencing its behavior in multiphase systems and its sensory profile in flavor and fragrance applications [1][2].

Lipophilicity Flavor Chemistry LogP

Aroma Potency: Flavor Dilution Factor Analysis in Cape Gooseberry Volatiles

In the aroma profile of cape gooseberry (*Physalis peruviana*), butyl 3-hydroxybutanoate was identified as one of the compounds with the highest Flavor Dilution (FD) factor. This indicates it is among the most potent odor-active volatiles in this fruit, a characteristic that may not be replicated by other 3-hydroxybutyrate esters [1].

Flavor Chemistry GC-Olfactometry Aroma Analysis

Ionic Load Advantage: Ester vs. Sodium Salt in a Preclinical Sepsis Model

The sodium salt of 3-hydroxybutyrate, while effective, carries a toxic sodium load that limits its use. This toxicity motivated the investigation of ketone esters like 3-hydroxybutyl-3-hydroxybutanoate (a close structural relative of butyl 3-hydroxybutanoate) as a safer alternative, highlighting a fundamental advantage of the ester form [1].

Ketone Body Therapy Sepsis Ionic Load

Regulatory Recognition: FEMA GRAS Status for Flavor and Fragrance Formulation

Butyl 3-hydroxybutanoate (as butyl 3-hydroxybutyrate) is listed by the Flavor and Extract Manufacturers Association (FEMA) and has a FEMA number (3428) assigned to it [1][2]. This regulatory recognition is crucial for its use in flavor formulations intended for human consumption.

Flavor Regulation FEMA GRAS Regulatory Compliance

Validated Application Scenarios for Butyl 3-hydroxybutanoate Based on Quantitative Evidence


Flavor and Fragrance Formulation: A High-Impact, GRAS-Designated Aroma Chemical

Based on its high Flavor Dilution (FD) factor in cape gooseberry aroma [1] and its FEMA GRAS status (FEMA #3428) [2], butyl 3-hydroxybutanoate is a prime candidate for creating or enhancing fruity, tropical, or berry-like flavor profiles. Its distinct lipophilicity (LogP 1.0) also makes it suitable for specific formulation types where controlled release or partitioning is desired [3].

Ketone Body Prodrug Research: A Cation-Free Alternative for In Vivo Studies

In preclinical models of metabolic or neurological disorders, the delivery of 3-hydroxybutyrate is often required. The use of butyl 3-hydroxybutanoate or its structural relatives offers a method to elevate ketone bodies without the confounding toxicities associated with salt forms like sodium 3-hydroxybutyrate, as demonstrated in sepsis models where the sodium load proved toxic [4].

Natural Product and Flavor Precursor Analysis: A Validated Analytical Standard

The identification of diastereomeric glycoconjugates that are immediate precursors to butyl 3-hydroxybutanoate in *Physalis peruviana* provides a direct application for this compound as an authentic reference standard in analytical chemistry [5]. Its use is essential for LC-MS or GC-MS workflows aimed at quantifying or identifying these bound flavor precursors in fruits.

Solvent and Formulation Component in Industrial Processes

As detailed in patent literature (EP 3027696 B1), n-butyl 3-hydroxybutyrate is a component in specific industrial compositions, including cleaning and coating formulations. Its properties as an alkyl 3-hydroxybutyrate with a 4-carbon chain make it a suitable building block for these specialized, non-consumable applications, distinguishing it from shorter-chain or salt analogs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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